Zomepirac Sodium Salt-d4
Description
Contextualization of Deuterated Analogs in Pharmaceutical and Chemical Sciences
The use of deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), is a sophisticated strategy in modern science. nih.gov This substitution, while seemingly minor, can have significant impacts on a molecule's properties, making deuterated analogs essential for various research methodologies. nih.govwikipedia.org
Isotopic labeling is a technique used to track the journey of a molecule or atom through a chemical reaction or a biological system. wikipedia.orgwikidoc.org By substituting an atom with its isotope, which has a different number of neutrons, researchers can "label" a compound. wikipedia.org The presence and location of these isotopes can then be detected in the products of a reaction or metabolic process. wikipedia.org
This method provides unparalleled insights into reaction mechanisms, metabolic pathways, and molecular dynamics. metwarebio.com Both stable (non-radioactive) and radioactive isotopes are used. wikipedia.org Stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are detected based on their mass difference using techniques like mass spectrometry (MS) or through nuclear magnetic resonance (NMR) spectroscopy. metwarebio.comcernobioscience.com Radioactive isotopes, conversely, are tracked by detecting the radiation they emit. wikidoc.org A key principle of isotopic labeling is that the labeled molecule behaves almost identically to its unlabeled counterpart in chemical and biological processes, ensuring that it accurately traces the intended pathway without significantly interfering with it. wikidoc.orgcreative-proteomics.com
In quantitative analysis, particularly in chromatography coupled with mass spectrometry (LC-MS), stable isotope-labeled compounds are the gold standard for internal standards. musechem.comresearchgate.net An internal standard is a known quantity of a compound added to a sample to correct for variations during analysis. musechem.com
Stable isotope-labeled internal standards (SIL-IS) are chemically identical to the analyte being measured but have a different mass due to the isotopic substitution. musechem.com This property allows the mass spectrometer to distinguish between the analyte and the standard. musechem.com Because the SIL-IS has virtually the same chemical and physical properties as the analyte, it experiences similar effects during sample preparation, extraction, and ionization in the mass spectrometer. waters.comlgcstandards.com This co-elution and similar behavior allow the SIL-IS to accurately correct for sample loss and matrix effects—interference from other components in the sample—which are significant sources of imprecision. researchgate.netwaters.com The use of these standards dramatically improves the accuracy, precision, and reliability of quantitative measurements, which is critical in fields like pharmaceutical research for determining the concentration of drugs and their metabolites in biological fluids. musechem.comscispace.com
Overview of Zomepirac (B1201015) Parent Compound (Non-Prohibited Aspects)
Zomepirac is a member of the non-steroidal anti-inflammatory drug (NSAID) class of molecules. wikipedia.orgnih.gov Although it is no longer used clinically, its chemical and mechanistic properties are well-documented in scientific literature. vulcanchem.com
Zomepirac is chemically classified as a pyrrole-acetic acid derivative and is structurally related to another NSAID, tolmetin. wikipedia.orgncats.io Its structure is distinct from many other NSAIDs in that it features a central pyrrole (B145914) ring instead of a benzene (B151609) ring. wikipedia.org The molecule is a member of pyrroles, monochlorobenzenes, monocarboxylic acids, and aromatic ketones. nih.gov
| Attribute | Description |
|---|---|
| Chemical Class | Non-Steroidal Anti-Inflammatory Drug (NSAID) nih.gov |
| Structural Sub-Class | Pyrrole-acetic acid derivative wikipedia.org |
| Core Structure | Contains a 1,4-dimethyl-1H-pyrrole ring wikipedia.org |
| Key Functional Groups | Aromatic ketone, Carboxylic acid nih.gov |
| Molecular Formula | C₁₅H₁₄ClNO₃ wikipedia.orgebi.ac.uk |
The primary mechanism of action for zomepirac, like other NSAIDs, is the inhibition of the prostaglandin (B15479496) synthetase enzyme, also known as cyclooxygenase (COX). wikipedia.orgnih.govgpatindia.com This enzyme is responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules involved in mediating inflammation and pain. vulcanchem.comgpatindia.com By blocking the COX enzyme, zomepirac reduces the production of prostaglandins, which underlies its anti-inflammatory effects observed in non-clinical studies. vulcanchem.comnih.gov
Rationale for Deuteration and Research Utility of Zomepirac Sodium Salt-d4
The creation of this compound is driven by the need for a precise analytical tool in research. The "d4" designation signifies that four specific hydrogen atoms on the compound's benzoyl ring have been replaced with deuterium atoms. vulcanchem.com
This specific substitution does not alter the fundamental chemical reactivity or the core structure of the molecule but increases its molecular weight. unibestpharm.com This mass difference is the key to its utility. In pharmacokinetic studies, where researchers track the absorption, distribution, metabolism, and excretion of a compound, this compound serves as an ideal internal standard for quantification using mass spectrometry. vulcanchem.com When added to a biological sample containing the non-deuterated (or "light") zomepirac, the "heavy" d4 version can be easily distinguished by the detector, allowing for highly accurate measurement of the parent drug's concentration. vulcanchem.comcernobioscience.com
The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can sometimes lead to a lower rate of metabolism, a phenomenon known as the kinetic isotope effect. acs.org While this can be exploited to create drugs with longer half-lives, the primary application for this compound is as a stable isotope-labeled internal standard, where its value lies in enhancing the precision and reliability of bioanalytical methods. vulcanchem.commusechem.com
| Property | Value/Description |
|---|---|
| CAS Number | 85577-28-2 vulcanchem.com |
| Molecular Formula | C₁₅H₉D₄ClNNaO₃ vulcanchem.com |
| Molecular Weight | 317.74 g/mol vulcanchem.com |
| Deuteration Site | Four deuterium atoms replace hydrogen on the 4-chlorobenzoyl ring. vulcanchem.com |
| Primary Research Use | Stable isotope-labeled internal standard for quantitative analysis. vulcanchem.com |
| Detection Method | Mass Spectrometry (MS) vulcanchem.com |
Analytical Advantages of Deuterium Substitution
The primary advantage of this compound in a research context lies in its utility as an internal standard, particularly in quantitative analysis using mass spectrometry (MS). vulcanchem.comchromforum.org The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, creates a compound that is chemically almost identical to the parent (non-deuterated) zomepirac but has a higher molecular weight. vulcanchem.comchromforum.org This mass difference is the cornerstone of its analytical utility.
When analyzing complex biological samples, various factors during sample preparation and analysis can introduce variability and potential errors. nih.gov The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS assays to compensate for these variations. nih.govnih.gov Since the deuterated standard has nearly identical physicochemical properties to the analyte, it behaves similarly during extraction, chromatography, and ionization. chromforum.org However, due to its different mass, the mass spectrometer can distinguish it from the non-labeled analyte. vulcanchem.com This allows for highly accurate and precise quantification, as any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, keeping the ratio between the two constant. nih.gov
The key analytical advantages stemming from deuterium substitution are:
Improved Accuracy and Precision: By correcting for variations in sample extraction recovery and matrix effects in the mass spectrometer's ion source, Zomepirac-d4 ensures more reliable quantitative results. chromforum.orgnih.gov
Enhanced Specificity: The use of a deuterated internal standard in Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry provides a high degree of specificity for the analyte in complex biological matrices like plasma or urine. nih.gov
Mitigation of Ion Suppression/Enhancement: Matrix effects, which can alter the ionization efficiency of an analyte, are a common challenge in LC-MS/MS. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for effective normalization of the signal. chromforum.orgnih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 85577-28-2 |
| Molecular Formula | C₁₅H₉D₄ClNNaO₃ |
| Molecular Weight | 317.74 g/mol |
| IUPAC Name | sodium;2-[5-(4-chlorobenzoyl-2,3,5,6-d4)-1,4-dimethyl-pyrrol-2-yl]acetate |
Data sourced from chemical supplier information. vulcanchem.com
Applications in Metabolic Pathway Elucidation Research
Understanding the metabolic fate of a drug is crucial in pharmaceutical research. Zomepirac is known to undergo extensive metabolism in the body. nih.govnih.gov Major metabolic pathways include the formation of an acyl glucuronide (Zomepirac glucuronide), hydroxylation of the pyrrole ring's methyl group (hydroxyzomepirac), and cleavage of the molecule to form 4-chlorobenzoic acid and its conjugates. nih.govnih.gov
This compound serves as a powerful probe for studying these metabolic transformations. When a mixture of the deuterated and non-deuterated compound is administered in preclinical studies, the resulting metabolites can be analyzed by mass spectrometry. The presence of a "doublet" of peaks for each metabolite, separated by the mass difference of the deuterium label (in this case, 4 mass units), provides an unmistakable signature confirming that the metabolite originated from zomepirac. acs.org
This isotopic labeling strategy is instrumental in:
Identifying and Confirming Metabolite Structures: The characteristic isotopic pattern helps to distinguish drug-related metabolites from endogenous compounds present in the biological matrix. For instance, research into the bioactivation of zomepirac has identified glutathione (B108866) adducts in liver microsomes and in rats, a finding that is significantly aided by the use of isotopically labeled compounds to confirm the origin of the detected adducts. researchgate.net
Tracing Metabolic Pathways: By tracking the appearance of the deuterated label in various metabolic products, researchers can piece together the sequence of biotransformation reactions. Studies have shown that zomepirac can be metabolized to a reactive acyl glucuronide, and also to a reactive arene oxide intermediate on the pyrrole ring. researchgate.netresearchgate.net Isotopic labeling is a key technique to investigate the formation of such reactive metabolites.
Quantitative Metabolite Profiling: The deuterated compound not only helps in identification but can also be used to quantify the extent of different metabolic pathways, providing insights into the relative importance of each route of elimination in different species or under different conditions. nih.govnih.gov
Properties
CAS No. |
85577-28-2 |
|---|---|
Molecular Formula |
C₁₅H₉D₄ClNNaO₃ |
Molecular Weight |
317.74 |
Synonyms |
5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic Acid Sodium Salt-d4; McN 2783-21-98-d4; Sodium Zomepirac-d4; Zomax-d4; Zomepirac Sodium-d4; Zomepirac Sodium Salt-d4 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Modification for Deuterated Zomepirac Analogs
Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis
The introduction of deuterium into a target molecule can be broadly categorized into two main approaches: direct exchange reactions on the pre-formed molecular scaffold and the de novo construction of the molecule using deuterated starting materials. researchgate.net
Direct hydrogen-deuterium (H/D) exchange is an atom-economical method that introduces deuterium directly into an existing molecular structure. researchgate.net This approach is highly valued for its efficiency, particularly in late-stage functionalization.
Transition metal-catalyzed H/D exchange has emerged as a powerful tool for selective deuteration under mild conditions. core.ac.uk Iridium-based catalysts, in particular, have shown exceptional activity and selectivity. nih.gov These catalysts often operate via an ortho-directed C-H activation process, where a coordinating functional group within the substrate directs the catalyst to a specific C-H bond. core.ac.uk For a molecule like zomepirac (B1201015), with its ketone and pyrrole (B145914) nitrogen functionalities, such directing effects could potentially be exploited to achieve regioselective deuterium incorporation.
Iridium(I) complexes featuring N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands are robust and highly active, capable of catalyzing H/D exchange at low catalyst loadings with deuterium gas (D₂) or deuterated solvents. core.ac.ukresearchgate.net The reaction conditions are generally mild, tolerating a wide array of functional groups, which is advantageous when dealing with complex pharmaceutical molecules. berkeley.edu The choice of solvent, temperature, and catalyst structure can be tuned to optimize the degree and position of deuterium incorporation. researchgate.net
| Method | Catalyst Type | Deuterium Source | Key Advantages |
| Catalytic H/D Exchange | Iridium(I) complexes (e.g., with NHC/phosphine ligands) | D₂ gas, D₂O | High regioselectivity (ortho-directing), mild conditions, broad functional group tolerance. core.ac.uknih.gov |
| Electrochemical Deuteration | Catalyst-free or simple metal electrodes | D₂O | Economical, environmentally friendly, avoids hazardous reagents and high pressures. chinesechemsoc.orgbionauts.jp |
Electrochemical methods offer a green and cost-effective alternative for deuterium incorporation. tum.de These systems typically use deuterium oxide (D₂O), an inexpensive and readily available deuterium source, and avoid the need for metal catalysts or harsh chemical reductants. chinesechemsoc.orgresearchgate.net The deuteration can be achieved through several electrochemical processes, including the reductive deuteration of unsaturated bonds or the dehalogenative deuteration of aryl halides. chinesechemsoc.org Given that the zomepirac structure contains a 4-chlorobenzoyl moiety, an electrochemical dehalogenation-deuteration reaction could theoretically be employed to label the benzene (B151609) ring, although this would alter the parent structure.
More advanced electrochemical systems enable direct C-H deuteration on aromatic and heteroaromatic rings. tum.dechinesechemsoc.org A recently developed flow synthesis system utilizes a proton-conducting membrane to electrochemically generate D+ from D₂O at an anode, which then passes to a cathode to react with the substrate, achieving high deuterium incorporation at ambient temperature and pressure. bionauts.jp This approach is highly efficient and minimizes waste, making it suitable for a wide range of compounds. bionauts.jp
De novo synthesis involves constructing the target molecule from the ground up using commercially available deuterated building blocks. researchgate.netacs.org This bottom-up approach provides unambiguous control over the site and extent of deuteration, which is crucial for creating specifically labeled standards like Zomepirac Sodium Salt-d4.
The established synthesis of zomepirac begins with the condensation of diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine. wikipedia.org To produce a deuterated analog, one or more of these precursors can be replaced with their deuterated versions. For instance, using methylamine-d3 would label the N-methyl group, while using chloroacetone-d5 could introduce deuterium into the pyrrole ring's methyl group and adjacent position. This method ensures that the deuterium labels are incorporated into stable, non-exchangeable positions within the molecular framework. While potentially more labor-intensive than direct exchange, de novo synthesis guarantees high isotopic purity at the desired locations. researchgate.net
| Deuterated Precursor | Potential Deuteration Site in Zomepirac |
| Methylamine-d3 | N-methyl group on the pyrrole ring |
| Chloroacetone-d5 | C4-methyl group and C3-position of the pyrrole ring |
| Diethyl 1,3-acetonedicarboxylate-d4 | C2-acetate group and C5-position of the pyrrole ring |
Direct Deuterium Exchange Reactions
Characterization Techniques for Deuterated Analogs
Following synthesis, the successful incorporation of deuterium, its precise location, and the isotopic purity of the final compound must be rigorously confirmed. Spectroscopic and spectrometric methods are indispensable for this characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for determining the exact position of deuterium atoms.
¹H NMR (Proton NMR): In a ¹H NMR spectrum, the replacement of a hydrogen atom with a deuterium atom results in the disappearance or significant reduction in the intensity of the corresponding proton signal. studymind.co.uk This provides direct evidence of deuteration at a specific site.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. Although it has lower resolution and sensitivity compared to ¹H NMR, it provides a definitive confirmation of deuterium's presence and its chemical environment. wikipedia.org The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, simplifying spectral interpretation. huji.ac.il For quantitative analysis, ²H NMR can be used to determine the degree of deuteration at different positions.
The molecular ion peak (M+) in the mass spectrum of a deuterated compound will be shifted to a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms incorporated. For Zomepirac-d4, the molecular weight would be approximately 4 Daltons higher than its non-deuterated counterpart.
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the confirmation of the elemental formula, including the precise number of deuterium atoms. nih.gov MS is also the primary technique where deuterated analogs like this compound are used as internal standards to ensure accurate quantification of the unlabeled drug in biological samples. clearsynth.com
| Technique | Information Provided | Application to Zomepirac-d4 |
| ¹H NMR | Location of deuterium by signal disappearance. studymind.co.uk | Confirms which specific H atoms on the zomepirac scaffold have been replaced by D. |
| ²H NMR | Direct detection and quantification of deuterium. wikipedia.org | Provides a direct spectrum of the incorporated D atoms, confirming their chemical environments. |
| Mass Spectrometry (MS) | Overall deuterium incorporation and isotopic purity. nih.gov | Shows a molecular ion peak shift of +4 amu compared to unlabeled zomepirac, confirming the d4 status. |
Chromatographic Purity Assessment
Ensuring the purity of any pharmaceutical compound is critical, and for deuterated analogs like this compound, this assessment is twofold: determining chemical purity and confirming isotopic enrichment. rsc.orgbvsalud.org High-performance liquid chromatography (HPLC) is a primary technique for assessing chemical purity, capable of separating the target compound from synthetic byproducts and starting materials. nih.gov A historical method for analyzing non-deuterated zomepirac in plasma utilized reversed-phase HPLC with detection at 330 nm, demonstrating the technique's applicability. nih.gov
For isotopic purity, mass spectrometry (MS) is the definitive tool. bvsalud.org High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-ESI-HRMS), can distinguish between the deuterated compound and its non-deuterated counterpart based on their mass difference. rsc.orgnih.govresearchgate.net This technique allows for the calculation of isotopic enrichment, which is the percentage of the deuterated compound relative to all isotopic variants present in the sample. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy also plays a crucial role in confirming the specific locations of the deuterium atoms within the molecular structure. acs.orgrsc.org
The combination of these methods provides a comprehensive profile of the compound's identity, chemical purity, and isotopic integrity.
Table 1: Analytical Techniques for Purity Assessment of Deuterated Compounds
| Analytical Technique | Purpose | Typical Data Output |
| High-Performance Liquid Chromatography (HPLC) | Determines chemical purity by separating the compound from impurities. | Chromatogram showing retention time and peak area, indicating purity percentage (e.g., >98%). |
| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight and determines isotopic purity/enrichment. | Mass spectrum showing the relative abundance of different isotopologues (d0, d1, d2, d3, d4, etc.). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms molecular structure and the precise location of deuterium atoms. | Spectrum showing the absence of proton signals at deuterated positions. |
Considerations for Deuteration in Pharmaceutical Research
The substitution of hydrogen with deuterium, while a subtle structural change, can have a profound impact on a molecule's behavior, primarily due to the mass difference between the two isotopes. nih.gov This leads to differences in bond strength and vibrational energy, which are the foundation of the "kinetic isotope effect." ingenza.comadvancedsciencenews.com
Impact of Deuteration on Molecular Stability and Reactivity (General Theoretical)
The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This increased bond strength means that more energy, referred to as activation energy, is required to break a C-D bond compared to a C-H bond. advancedsciencenews.com
This fundamental difference has several theoretical implications:
Increased Molecular Stability: At sites prone to chemical or enzymatic degradation involving C-H bond cleavage, the presence of a C-D bond can enhance the molecule's resistance to such processes.
Slower Reaction Rates: Chemical reactions where the breaking of a C-H bond is the rate-limiting step will proceed more slowly when deuterium is substituted at that position. advancedsciencenews.com This phenomenon is central to the strategy of using deuteration to improve the metabolic stability of drugs. ingenza.comnih.gov
Primary Kinetic Isotope Effects in Reaction Mechanisms
The "primary kinetic isotope effect" (KIE) quantifies the change in reaction rate upon isotopic substitution at a bond that is broken during the rate-determining step of the reaction. nih.govlibretexts.org It is typically expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD).
KIE = kH / kD
For C-H bond cleavage, the theoretical maximum KIE at room temperature is around 7 to 8, although values can vary depending on the specific reaction mechanism. nih.govlibretexts.org The observation of a significant KIE (typically >2) is strong evidence that the C-H bond is indeed broken in the rate-limiting step. nih.govresearchgate.net
In pharmaceutical research, the KIE is particularly relevant to drug metabolism mediated by enzymes such as the cytochrome P450 (CYP) family. researchgate.netresearchgate.netplos.org Many Phase I metabolic reactions involve the oxidation of a C-H bond. nih.gov By selectively replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be slowed down. nih.govadvancedsciencenews.comnih.gov This can lead to:
An increased half-life of the drug in the body. juniperpublishers.com
Reduced formation of certain metabolites, which may be toxic or inactive. nih.govjuniperpublishers.com
The first application of this principle in drug metabolism research dates back to the 1960s with studies on deuterated morphine. nih.govnih.gov Today, it is a well-established strategy in drug design, with several deuterated drugs having received regulatory approval. nih.govnih.gov The magnitude of the observed KIE in vitro can help predict whether deuteration will lead to a meaningful improvement in a drug's pharmacokinetic profile in vivo. researchgate.netplos.org
Table 2: Key Terminology in Deuteration
| Term | Definition |
| Isotopes | Atoms of the same element with the same number of protons but a different number of neutrons (e.g., Hydrogen, Deuterium). |
| Isotopologues | Molecules that are chemically identical but differ in their isotopic composition (e.g., CH4 vs. CH3D). ingenza.com |
| Isotopomers | Isomers that have the same number of each isotopic atom but differ in their positions (e.g., CH3-CHD-CH3 vs. CH3-CH2-CH2D). ingenza.com |
| Kinetic Isotope Effect (KIE) | The change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org |
| Deuterium Switch | The strategy of developing a deuterated analog of an existing drug to improve its pharmacokinetic or safety profile. nih.gov |
Advanced Analytical Chemistry Applications of Zomepirac Sodium Salt D4
Utilization as an Internal Standard in Quantitative Analytical Techniques
In quantitative bioanalysis, an internal standard is essential for achieving accurate and reproducible results. aptochem.com The ideal internal standard co-elutes with the target analyte and exhibits similar behavior during sample extraction, chromatography, and ionization, thereby compensating for variations in these steps. aptochem.comresearchgate.net Stable isotope-labeled (SIL) compounds, such as Zomepirac (B1201015) Sodium Salt-d4, are considered the gold standard for internal standards in mass spectrometry-based assays. nih.govscispace.com They share nearly identical physicochemical properties with the endogenous analyte, ensuring they track the analyte's behavior throughout the analytical process, but are distinguishable by their higher mass. scispace.com This allows for the correction of matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix—which is a significant challenge in bioanalysis. researchgate.net
The use of a deuterated standard like Zomepirac-d4, where hydrogen atoms are replaced by deuterium (B1214612), is a common and effective strategy. aptochem.com This mass shift ensures that the standard's mass spectrometric signal does not overlap with the natural isotopic distribution of the analyte, allowing for clear differentiation and accurate quantification. aptochem.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The development of robust LC-MS methods is critical for the accurate quantification of drugs and their metabolites in complex biological matrices. Zomepirac Sodium Salt-d4 is specifically designed for use as an internal standard in such methods for the quantification of Zomepirac.
The first stage of an LC-MS system is the High-Performance Liquid Chromatography (HPLC) separation. The goal is to separate the analyte of interest from other components in the sample to reduce matrix interference. For Zomepirac analysis, reversed-phase HPLC is typically employed. nih.govresearchgate.net In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic or acetic acid to improve peak shape and ionization efficiency. nih.gov
Due to the negligible effect of deuterium substitution on its chemical properties, Zomepirac-d4 has a retention time that is nearly identical to that of unlabeled Zomepirac. aptochem.com This co-elution is a critical characteristic for an internal standard, as it ensures that both the analyte and the standard experience the same matrix effects and ionization conditions at the point of entry into the mass spectrometer. aptochem.com
Table 1: Representative HPLC Parameters for Zomepirac Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp | 40 °C |
| Gradient | Linear gradient from 10% to 90% B over 5 minutes |
| Expected Result | Co-elution of Zomepirac and Zomepirac-d4 |
Tandem mass spectrometry (MS/MS) is the detection method of choice for quantitative bioanalysis due to its exceptional specificity and sensitivity. mdpi.com An MS/MS instrument, such as a triple quadrupole mass spectrometer, operates by selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole (Q1). This precursor ion is then fragmented in the second quadrupole (q2), a collision cell, and a specific, characteristic fragment ion (product ion) is selected and monitored in the third quadrupole (Q3).
This process provides two levels of mass filtering, significantly reducing background noise and enhancing specificity. Even if another compound has the same mass as the analyte, it is highly unlikely to produce the same specific fragment ion. For Zomepirac-d4, the precursor ion will have a mass-to-charge ratio (m/z) that is four units higher than that of Zomepirac, providing an unambiguous signal for the internal standard.
Multiple Reaction Monitoring (MRM) is a scan mode used on triple quadrupole mass spectrometers that provides the highest sensitivity and specificity for quantitative analysis. mdpi.comthermofisher.com In an MRM experiment, the instrument rapidly cycles between monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. mdpi.com
For the analysis of Zomepirac using Zomepirac-d4 as the internal standard, at least one MRM transition would be established for each compound. The ratio of the peak area of the Zomepirac transition to the peak area of the Zomepirac-d4 transition is then used to calculate the concentration of Zomepirac in the unknown sample, effectively correcting for any sample loss or ionization variability.
Table 2: Theoretical MRM Transitions for Zomepirac and Zomepirac-d4
Note: These are representative transitions based on the compound's structure. Optimal transitions and collision energies would be determined experimentally.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| Zomepirac | 292.1 | 140.0 |
| Zomepirac-d4 | 296.1 | 144.0 |
Application in Untargeted and Targeted Metabolomics Studies
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. thermofisher.com These studies can be untargeted (global profiling) or targeted (quantification of specific metabolites). In both approaches, internal standards are crucial for quality control and ensuring data reliability. nih.govsigmaaldrich.com While specific metabolomics studies involving Zomepirac-d4 are not widely documented, its properties make it a suitable internal standard for quality control in studies investigating NSAID effects or related metabolic pathways. nih.gov The use of a SIL standard helps to assess and correct for analytical variability across a large set of samples, which is critical for the statistical analysis used to identify meaningful biological changes. thermofisher.com
For untargeted metabolomics, high-resolution mass spectrometry, particularly Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), is frequently used. nih.govcreative-proteomics.com A QTOF instrument provides high mass accuracy (typically within 5 ppm), allowing for the confident determination of elemental formulas for unknown metabolites. creative-proteomics.com
In an untargeted LC-QTOF-MS workflow, an internal standard like Zomepirac-d4 would be added to every sample at the beginning of the preparation process. nih.gov Its consistent signal across all analyses serves several quality control purposes:
Instrument Performance Monitoring: A stable signal intensity for Zomepirac-d4 indicates that the LC-MS system is performing consistently throughout the analytical run.
Retention Time Alignment: The known retention time of the internal standard aids in correcting for minor shifts in retention time between samples during data processing.
Data Normalization: The intensity of the internal standard can be used to normalize the data, reducing sample-to-sample variation that may arise from sample preparation or injection volume differences.
This quality control is vital for minimizing non-biological variation and enhancing the ability to detect subtle but significant changes in metabolite profiles between different experimental groups.
Method Validation in Analytical Chemistry Research
Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust method validation, particularly for bioanalytical methods. It helps to correct for variability during sample preparation and analysis, thus enhancing the accuracy and precision of the measurements.
Precision, Accuracy, and Linearity Assessment
The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy, on the other hand, denotes the closeness of the mean of a set of results to the true value. Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample.
In a typical bioanalytical method for the parent compound, zomepirac, this compound would be added to both the calibration standards and the unknown samples at a constant concentration. The response ratio of the analyte to the internal standard is then used for quantification. This approach significantly improves precision and accuracy by compensating for potential variations in sample extraction, injection volume, and ionization efficiency in the mass spectrometer.
Hypothetical Data for Linearity Assessment:
| Nominal Concentration of Zomepirac (ng/mL) | Response Ratio (Zomepirac/Zomepirac-d4) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.052 | 1.04 | 104.0 |
| 5.0 | 0.248 | 4.96 | 99.2 |
| 25.0 | 1.26 | 25.2 | 100.8 |
| 100.0 | 5.05 | 101.0 | 101.0 |
| 500.0 | 24.9 | 498.0 | 99.6 |
| 1000.0 | 50.1 | 1002.0 | 100.2 |
This table represents hypothetical data to illustrate the expected performance in a linearity assessment.
Selectivity and Specificity Considerations
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. Specificity is the ultimate degree of selectivity. The use of a deuterated internal standard like this compound is instrumental in ensuring high selectivity and specificity, especially in complex biological matrices.
Because this compound is chemically identical to zomepirac, it co-elutes with the analyte during chromatographic separation and experiences similar matrix effects. By monitoring a different mass-to-charge ratio (m/z) for the deuterated standard, the method can distinguish the analyte from interfering substances, thereby ensuring that the measured signal is solely from the compound of interest.
Role in the Development of Certified Reference Materials
Certified Reference Materials (CRMs) are "gold standard" materials used to calibrate analytical instruments, validate methods, and for quality control purposes. While this compound itself is often supplied as a reference material, it also plays a role in the certification of reference materials for the parent compound, zomepirac.
Standardization of Analytical Procedures
The availability of a highly pure, well-characterized deuterated internal standard like this compound allows for the standardization of analytical procedures across different laboratories and studies. By using the same internal standard, researchers can minimize inter-laboratory variability and ensure that results are comparable. This is particularly important in multi-site clinical trials or in proficiency testing schemes where consistency is paramount.
Quality Control in Research Laboratories
In a research laboratory setting, this compound is an essential tool for routine quality control (QC). QC samples, prepared at different concentrations and spiked with the deuterated internal standard, are analyzed alongside study samples. The accuracy and precision of the QC sample results are monitored over time to ensure the continued validity of the analytical method.
Hypothetical Quality Control Data:
| QC Level | Target Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Low | 3.0 | 2.95 | 4.5 | 98.3 |
| Medium | 150.0 | 152.1 | 3.2 | 101.4 |
| High | 750.0 | 745.5 | 2.8 | 99.4 |
This table represents hypothetical data to illustrate expected quality control performance.
Mechanistic and Preclinical Investigations of Zomepirac Metabolism Utilizing Deuterated Analogs
Elucidation of Metabolic Pathways of Zomepirac (B1201015)
Preclinical investigations have identified two primary bioactivation pathways for Zomepirac: glucuronidation and the formation of an acyl-Coenzyme A thioester. Deuterated analogs are instrumental in differentiating and quantifying the flux through these competing pathways.
Glucuronidation, a Phase II metabolic reaction, is typically considered a detoxification process that renders compounds more water-soluble for excretion. wikipedia.orgtaylorandfrancis.com However, for carboxylic acid drugs, this pathway can lead to the formation of chemically reactive metabolites. nih.gov In humans and rhesus monkeys, the formation of an acyl glucuronide is the principal metabolic route for Zomepirac. nih.govnih.gov
The primary product of Zomepirac's glucuronidation is Zomepirac-1-O-β-acyl-glucuronide (ZP-AG). chemsrc.com This metabolite is formed by the covalent linkage of glucuronic acid to the carboxylic acid group of Zomepirac. wikipedia.orgnih.gov ZP-AG is an electrophilic species and has been implicated in the covalent modification of proteins, a mechanism believed to be a contributing factor to the adverse effects associated with the parent drug. nih.govnih.govwikipedia.org The inherent reactivity of ZP-AG makes it a key focus of metabolic studies. nih.gov
The enzymatic reaction responsible for glucuronidation is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are primarily located in the liver. wikipedia.orgnih.gov These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. nih.gov While the specific UGT isoforms responsible for Zomepirac glucuronidation have not been definitively identified in all literature, research on other nonsteroidal anti-inflammatory drugs (NSAIDs) and carboxylic acids suggests the involvement of the UGT1A and UGT2B subfamilies. nih.govbohrium.com It is hypothesized that enzymes such as UGT1A1 and UGT2B7 play a significant role in the formation of ZP-AG. nih.gov
Beyond glucuronidation, Zomepirac can undergo bioactivation through the formation of a reactive Zomepirac acyl-coenzyme A thioester (ZP-CoA). acs.org This pathway represents an alternative route to the generation of an electrophilic intermediate capable of forming covalent adducts with proteins. acs.org The formation of ZP-CoA is an essential intermediate step for the production of other conjugates, such as those with glycine (B1666218) and taurine. acs.org
In vitro studies using rat hepatocytes have demonstrated that while ZP-CoA is formed rapidly, its concentration is markedly lower than that of the acyl glucuronide metabolite. This suggests that while both pathways contribute to the bioactivation of Zomepirac, glucuronidation is the more predominant route under these conditions. acs.org The use of deuterated Zomepirac can help to further delineate the kinetics of these competing pathways by selectively slowing one route, thereby amplifying the contribution of the other.
| Metabolite | Time to Max Concentration (min) | Max Concentration (μM) | Area Under the Curve (AUC5-120min, μM·min) |
|---|---|---|---|
| Zomepirac-CoA (ZP-CoA) | 10 | 0.12 ± 0.02 | 9.4 |
| Zomepirac-O-Glucuronide (ZP-O-G) | >120 | 35 ± 4 (at 120 min) | 2500 |
Data derived from in vitro experiments with freshly isolated rat hepatocytes, illustrating the quantitative differences between the acyl-CoA and glucuronidation pathways. acs.org
Glucuronidation Pathway Studies
Investigation of Metabolite Reactivity and Adduct Formation
A crucial aspect of Zomepirac's metabolic profile is the inherent instability and reactivity of its acyl glucuronide metabolite. This reactivity is central to its potential to form adducts with endogenous macromolecules.
Zomepirac acyl glucuronide is chemically unstable at physiological pH (7.4). nih.gov It undergoes a spontaneous, non-enzymatic intramolecular rearrangement known as acyl migration. escholarship.orgcurrentseparations.com In this process, the zomepirac acyl group moves from its initial linkage at the C-1 hydroxyl group of the glucuronic acid moiety to the C-2, C-3, or C-4 positions. currentseparations.comresearchgate.net This results in the formation of a complex mixture of four or more structural isomers of the glucuronide conjugate. nih.gov These isomers are not substrates for β-glucuronidase, an enzyme that cleaves the C-1 linked glucuronide, complicating their analysis and detoxification. nih.gov The rate of this degradation and isomerization is highly pH-dependent, with maximum stability observed in acidic conditions. nih.gov
| Condition | Half-life (t1/2) |
|---|---|
| pH 7.4, 37°C (in water) | 27 minutes |
| pH 2 | Maximum Stability |
This table highlights the instability of the primary Zomepirac metabolite under physiological conditions. nih.gov
Covalent Binding to Proteins (In Vitro and Preclinical Models)
Zomepirac is known to bind irreversibly to plasma proteins, a phenomenon observed both in vitro and in vivo. nih.govresearchgate.net This binding is not caused by the parent drug itself, but by a reactive, unstable metabolite, zomepirac-1-O-acyl-glucuronide (ZAG). nih.govnih.gov The formation of these drug-protein adducts is considered a potential mechanism underlying the immunological reactions associated with the drug. nih.gov The extent of this covalent binding in vitro has been shown to be dependent on both time and pH. nih.govresearchgate.net Studies have identified various protein targets for zomepirac adducts, including plasma proteins and the microtubular protein tubulin. nih.govnih.gov
The primary mechanism for the formation of zomepirac-protein adducts is the chemical reactivity of its acyl glucuronide metabolite. nih.gov Acyl glucuronides are electrophilic and can react with nucleophilic residues (such as lysine, arginine, and serine) on proteins. mdpi.com This process can occur through two main pathways:
Transacylation: This is a direct nucleophilic displacement reaction where a nucleophilic group on a protein attacks the electrophilic carbonyl carbon of the acyl glucuronide, leading to the formation of a stable amide or ester linkage and displacing the glucuronic acid moiety. mdpi.com
Schiff Base Formation: An alternative mechanism has been proposed involving the formation of a Schiff base. chemdepo.com In this pathway, isomers of the acyl glucuronide, formed via acyl migration, may react with amino groups on the protein. mdpi.com
While transacylation is a well-understood mechanism for acyl glucuronide reactivity, evidence for glycation-based adduct formation for zomepirac is not prominent in the reviewed literature.
Zomepirac's acyl glucuronide is unstable and can undergo intramolecular acyl migration, where the zomepirac moiety moves from the C1 position of the glucuronic acid to the C2, C3, and C4 hydroxyl groups. researchgate.netresearchgate.net These resulting positional isomers of ZAG are also chemically reactive and have been shown to participate in the covalent binding to proteins in vitro. nih.govnih.govresearchgate.net
While the isomers are known to be reactive, specific studies detailing a stereoselective preference in the binding of zomepirac's diastereomeric glucuronides to proteins are not extensively documented. However, research on other NSAIDs, such as ketoprofen, has demonstrated that the formation of covalent adducts between its acyl glucuronide diastereomers and proteins can be stereoselective. mdpi.com This suggests that the spatial orientation of the drug and its metabolite can influence the rate and extent of protein adduct formation, a possibility that may also apply to zomepirac.
The detection and quantification of zomepirac-protein adducts are critical for mechanistic studies. Early methods involved the exhaustive washing of proteins to remove any non-covalently bound drug, followed by base hydrolysis of the protein adduct to liberate zomepirac, which was then measured by high-performance liquid chromatography (HPLC). nih.govresearchgate.net
Modern bioanalytical methods rely heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its superior sensitivity and specificity. This technique allows for the direct detection and characterization of drug adducts. For instance, LC-MS/MS was instrumental in identifying a Zomepirac-S-acyl-glutathione thioester adduct in incubations with rat hepatocytes, serving as a marker for the bioactivation of zomepirac to reactive acylating derivatives.
In these advanced LC-MS/MS assays, the use of a stable isotope-labeled internal standard is crucial for accurate quantification. wuxiapptec.comZomepirac Sodium Salt-d4 serves this purpose perfectly. As a deuterated analog, it has nearly identical chemical and physical properties to the unlabeled analyte, meaning it behaves similarly during sample extraction and chromatographic separation. wuxiapptec.comlcms.cz However, due to its higher mass, it is distinguishable by the mass spectrometer. By adding a known amount of Zomepirac-d4 to each sample, it is possible to correct for variability during sample processing and for matrix effects that can suppress or enhance the analyte signal, thereby ensuring the reliability and accuracy of the quantitative results. lcms.cz
Application in Animal Models for Mechanistic Biotransformation Studies (Non-Clinical Outcomes)
Animal models are essential for studying the metabolism and disposition of drugs before human trials. Studies in various preclinical species have revealed significant differences in how zomepirac is metabolized, which has implications for selecting appropriate toxicological models.
In vitro studies using rat hepatocytes have demonstrated that zomepirac undergoes metabolic bioactivation to reactive intermediates. These electrophilic metabolites are capable of transacylating the endogenous antioxidant glutathione (B108866) (GSH) to form a Zomepirac-S-acyl-glutathione (ZP-SG) thioester. This adduct has been successfully detected in extracts from rat hepatocyte incubations using sensitive LC/MS-MS methods.
In vivo studies in rats confirm these findings. Following administration of zomepirac, the ZP-SG conjugate has been identified in rat bile, providing clear evidence of the drug's bioactivation in a living system. The biliary excretion of zomepirac metabolites is a significant pathway in this species; studies in bile duct-ligated rats show that approximately 30% of a zomepirac dose is typically excreted into the bile as ZAG and its isomers. nih.gov Ligation of the bile duct diverts these reactive glucuronides into systemic circulation, leading to a marked increase in covalent adduct formation with plasma proteins. nih.gov
| Incubation Time (minutes) | Concentration of ZP-SG (nM, Mean ± SD) |
|---|---|
| 4 | 0.24 ± 0.03 |
| 60 | 0.07 ± 0.03 |
The metabolic fate of zomepirac varies substantially among different preclinical species, highlighting the importance of inter-species comparative studies. nih.gov The rhesus monkey has been identified as a good predictive model for zomepirac's pharmacokinetics and metabolism in humans, as glucuronidation is the primary metabolic pathway in both species. nih.gov In contrast, this pathway is only minor in rodents like rats and rabbits. nih.gov
Rodent species utilize different primary metabolic routes. For instance, rats, mice, and hamsters extensively hydroxylate the 4-methyl group on the pyrrole (B145914) ring to produce hydroxyzomepirac. Another common pathway in these species is the cleavage of the zomepirac molecule to yield 4-chlorobenzoic acid and its subsequent conjugates. These pathways are only minor in humans and rhesus monkeys. nih.gov
| Species | Acyl Glucuronide Formation | Hydroxylation | Cleavage to 4-Chlorobenzoic Acid |
|---|---|---|---|
| Rat | Very Minor | Major | Yes |
| Mouse | Substantial | Major | Yes |
| Rabbit | Very Minor | - | - |
| Hamster | Nonexistent | Major | Yes |
| Rhesus Monkey | Major | Nonexistent | Minor |
| Human | Major | Minor | Minor |
Role in Biochemical and Biophysical Studies
Protein-Ligand Interaction Research (Theoretical and Methodological)
The binding of a ligand, such as Zomepirac (B1201015), to its protein target is not a static event but a dynamic process involving conformational changes in both molecules. Deuterated ligands are instrumental in studying these dynamics.
Zomepirac Sodium Salt-d4 is a valuable tool for investigating the dynamics and kinetics of how NSAIDs interact with their protein targets, primarily COX-1 and COX-2. Methodologies such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this context. nih.govpeakproteins.com
In HDX-MS, the protein target is incubated in a deuterated solvent (heavy water). The rate at which the protein's backbone amide hydrogens exchange with deuterium (B1214612) from the solvent provides a map of the protein's solvent-accessible and flexible regions. nih.govresearchgate.net When a ligand like this compound binds, it can alter the protein's conformation, shielding some regions from the solvent and changing the flexibility of others. This results in a different pattern of deuterium uptake compared to the unbound protein. nih.gov By analyzing these differential exchange patterns, researchers can:
Map Binding Sites: Identify the specific regions of the protein that are shielded upon ligand binding, thereby mapping the interaction interface.
Characterize Conformational Changes: Detect allosteric effects, where binding at one site induces structural changes in distant parts of the protein. nih.gov
Assess Binding Kinetics: While HDX-MS primarily provides information on conformational dynamics, the degree of protection can be correlated with the ligand's binding affinity and residence time.
Similarly, protein NMR studies benefit significantly from the use of deuteration. For larger protein targets like COX, which can produce complex and overlapping signals in NMR spectra, deuteration simplifies the spectra and reduces signal broadening, leading to higher quality data. peakproteins.com Using Zomepirac-d4 in such experiments can help pinpoint the specific amino acid residues involved in the binding event and characterize the dynamic changes in the protein upon ligand association and dissociation.
Table 1: Methodologies in Protein-Ligand Interaction Studies Using Deuterated Ligands
| Methodology | Principle | Information Gained |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of deuterium exchange on backbone amide protons. Binding of a ligand like Zomepirac-d4 alters the protein's conformation and solvent accessibility, changing the exchange rate. | Ligand binding site identification, characterization of allosteric conformational changes, assessment of protein dynamics upon binding. nih.govacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Deuteration of the protein or ligand simplifies complex spectra and enhances signal quality for larger molecules. Chemical shift perturbations are monitored upon binding. | Atomic-level mapping of the binding interface, characterization of molecular dynamics at the binding site, determination of binding affinity. peakproteins.com |
Enzymatic Reaction Mechanism Studies
Deuteration is a cornerstone of mechanistic enzymology, primarily through the study of the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a reaction is altered when an atom in the reactant is replaced with one of its heavier isotopes. nih.gov
This serves as a direct model for how isotopic substitution, the principle behind this compound, is used to probe enzymatic mechanisms. In a key study, the KIE for the COX reaction was measured by comparing the reaction rates of normal arachidonic acid with arachidonic acid deuterated at the C13 position. nih.gov
The observation of a significant primary KIE (where the rate of the deuterated substrate is slower than the non-deuterated one) provides strong evidence that the C-H bond cleavage is, at least in part, rate-limiting for the entire catalytic cycle. nih.govnih.gov The magnitude of the KIE can also provide insight into the geometry of the transition state of the reaction. nih.gov Studies on PGHS-1 and PGHS-2 (isoforms of COX) revealed KIE values of approximately 2, indicating that hydrogen abstraction is indeed a crucial, rate-limiting step in cyclooxygenase catalysis. nih.gov
By understanding the rate-limiting steps of the normal enzymatic reaction, scientists can better comprehend how inhibitors like Zomepirac disrupt this process. While Zomepirac itself is an inhibitor and not a substrate, the use of Zomepirac-d4 can be valuable in studying its metabolic fate by enzymes such as cytochrome P450s, where C-H bond cleavage is often a rate-limiting step in drug metabolism. researchgate.net Slowing this metabolism through deuteration can help stabilize the compound for other biophysical studies.
Table 2: Kinetic Isotope Effect (KIE) in the Cyclooxygenase (COX) Reaction with Deuterated Arachidonic Acid
| Enzyme Isoform | Substrate | Observed KIE (Dkcat) | Mechanistic Implication |
| PGHS-1 | 13-pro-(S) d-Arachidonic Acid | ~2.3 | Hydrogen abstraction is a rate-limiting step. nih.gov |
| PGHS-2 | 13-pro-(S) d-Arachidonic Acid | ~1.8 | Hydrogen abstraction is a rate-limiting step. nih.gov |
Data sourced from a study on the cyclooxygenase reaction mechanism of prostaglandin (B15479496) H synthase. nih.gov
Future Perspectives for Deuterated Zomepirac Analogs in Chemical and Pharmaceutical Research
Advancements in Deuterated Compound Synthesis and Production
The synthesis of isotopically labeled compounds, including Zomepirac (B1201015) Sodium Salt-d4, is continually evolving, with a focus on improving efficiency, selectivity, and scalability.
Continuous Flow Systems for Isotopic Labeling
Continuous flow chemistry has emerged as a powerful technology for the synthesis of deuterated compounds. lgcstandards.com These systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. For the synthesis of Zomepirac Sodium Salt-d4, where deuterium (B1214612) is incorporated into the chlorobenzoyl ring, a continuous flow setup could facilitate the catalytic hydrogen-deuterium exchange reaction with enhanced safety and efficiency compared to traditional batch methods. semanticscholar.org The use of packed-bed reactors with heterogeneous catalysts within a flow system can streamline the deuteration process, making it more amenable to industrial-scale production. lgcstandards.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Deuterated Compounds
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Control | Less precise, potential for temperature and concentration gradients. | Precise control over temperature, pressure, and mixing. |
| Safety | Handling of hazardous reagents and intermediates in large quantities. | Smaller reaction volumes at any given time, enhancing safety. |
| Scalability | Often requires significant process redevelopment for scale-up. | More straightforward scalability by extending reaction time or using parallel reactors. |
| Efficiency | Can be less efficient with longer reaction times and lower yields. | Often results in higher yields, better selectivity, and reduced reaction times. |
Expanding the Application of Deuterated Internal Standards in Complex Biological Matrices
One of the most immediate and impactful applications of this compound is its use as an internal standard in bioanalytical studies. Deuterated standards are considered the gold standard for quantitative analysis using mass spectrometry. nih.gov
In complex biological matrices such as plasma, urine, or tissue homogenates, matrix effects can significantly interfere with the ionization of the analyte, leading to inaccurate quantification. researchgate.net Because a deuterated internal standard like Zomepirac-d4 is chemically identical to the analyte (Zomepirac), it co-elutes during chromatography and experiences the same matrix effects. This co-elution allows for the accurate normalization of the analyte signal, thereby improving the precision and accuracy of the quantitative method. informahealthcare.com The use of Zomepirac-d4 would be invaluable for re-evaluating historical pharmacokinetic data of Zomepirac or for new research into its metabolic pathways in various biological systems.
Contribution to Fundamental Understanding of Drug Metabolism and Reactivity
Deuteration of a drug molecule can significantly alter its metabolic fate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in metabolic reactions catalyzed by cytochrome P450 enzymes. nih.gov
Table 2: Major and Minor Metabolic Pathways of Zomepirac
| Metabolic Pathway | Description | Potential Impact of Deuteration on the Chlorobenzoyl Ring |
| Glucuronidation | Conjugation of the carboxylic acid group with glucuronic acid. | Unlikely to be directly affected. |
| Hydroxylation | Addition of a hydroxyl group to the 4-methyl group on the pyrrole (B145914) ring. | Unlikely to be directly affected. |
| Amide Cleavage | Cleavage of the bond connecting the pyrrole and chlorobenzoyl moieties, forming 4-chlorobenzoic acid. | May be slowed due to the kinetic isotope effect, providing a tool to study the significance of this pathway. |
Potential for Zomepirac-d4 in Exploratory Drug Discovery Research (Non-Clinical Focus)
While Zomepirac is not a clinically used drug, Zomepirac-d4 can serve as a valuable tool in non-clinical, exploratory drug discovery and chemical biology research. nih.gov
Q & A
Basic Research Questions
Q. How can Zomepirac Sodium Salt-d4 be identified and distinguished from its non-deuterated analog in experimental settings?
- Methodological Answer : Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to differentiate this compound from its non-deuterated form. The deuterium atoms in the d4 isotopologue alter molecular fragmentation patterns in MS and cause distinct chemical shift splitting in <sup>1</sup>H-NMR spectra. For solubility classification, perform gravimetric analysis in water and organic solvents (e.g., ethanol) under controlled pH (7.4) and temperature (25°C) .
Q. What are the standard protocols for preparing this compound solutions for in vitro assays?
- Methodological Answer : Dissolve this compound in 0.1 M Tris-HCl buffer (pH 7.4) to mimic physiological conditions. Avoid phosphate buffers due to potential interactions with calcium ions, which form insoluble salts and reduce bioavailability. Optimize concentrations (e.g., 1–10% w/v) using UV-Vis spectrophotometry at λmax = 254 nm for quantification .
Q. How should researchers design crossover studies to compare this compound with other analgesics?
- Methodological Answer : Implement a twin-crossover design where subjects receive ascending doses of this compound (e.g., 50–200 mg) and a comparator (e.g., morphine) in randomized sequences. Use visual analog scales (VAS) for pain relief assessment and analyze data with mixed-effects models to account for inter-patient variability. Ensure washout periods ≥48 hours to eliminate carryover effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s analgesic efficacy across preclinical models?
- Methodological Answer : Discrepancies between writhing tests (e.g., acetylcholine-induced) and thermal nociception assays (e.g., tail-clip) may arise from mechanistic differences. Zomepirac targets prostaglandin synthesis, making it more effective in inflammatory pain models. Validate findings using knockout mice lacking cyclooxygenase-2 (COX-2) and correlate results with plasma drug levels via HPLC-MS .
Q. What experimental adjustments are needed to optimize this compound’s release kinetics in suppository formulations?
- Methodological Answer : To mitigate calcium-induced precipitation in rectal formulations, add surfactants like Tween 80 (0.5% w/v) or lecithin (1% w/v) to suspensions. Conduct in vitro release studies using Franz diffusion cells with synthetic membranes. Monitor cumulative release over 8 hours and fit data to Higuchi or Korsmeyer-Peppas models to identify diffusion mechanisms .
Q. How should researchers analyze conflicting pharmacokinetic data between oral and intramuscular administration routes?
- Methodological Answer : Perform compartmental pharmacokinetic modeling (e.g., NONMEM) to compare bioavailability (AUC0–∞) and absorption rates (Tmax). Adjust for first-pass metabolism in oral dosing by measuring hepatic cytochrome P450 activity in vitro. Validate findings with population pharmacokinetics (PopPK) in patient subgroups (e.g., post-operative vs. chronic pain cohorts) .
Q. What strategies improve the reproducibility of this compound’s anti-inflammatory activity in rodent models?
- Methodological Answer : Standardize edema induction using kaolin/carrageenan ratios (e.g., 1:3) and measure paw volume via plethysmography at fixed intervals (0, 1, 3, 6 hours post-dose). Include positive controls (e.g., indomethacin) and normalize data to baseline. Use ANOVA with Tukey’s post hoc test to compare dose-response curves .
Data Presentation & Analysis Guidelines
- Tables/Graphs : Present dose-response data as mean ± SEM with 95% confidence intervals. Use scatter plots for pharmacokinetic profiles and boxplots for inter-group comparisons. Label axes with units (e.g., "Plasma Concentration (μg/mL)") and include p-values for statistical significance .
- Contradiction Handling : Apply sensitivity analysis to identify outliers in clinical datasets. For in vitro contradictions (e.g., buffer-dependent release rates), replicate experiments under harmonized conditions (e.g., 0.1 M Tris-HCl, 37°C) and report inter-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
